N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

CETP inhibition cardiovascular thiazole SAR

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 919753-74-5) is a synthetic small molecule (C20H20N2O5S2, MW 432.51) belonging to the thiazole acetamide class. Its structure combines a central 2-aminothiazole scaffold with a 3,4-dimethoxyphenyl substituent at the 4-position and a 4-(methylsulfonyl)phenylacetamide motif.

Molecular Formula C20H20N2O5S2
Molecular Weight 432.51
CAS No. 919753-74-5
Cat. No. B2363791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
CAS919753-74-5
Molecular FormulaC20H20N2O5S2
Molecular Weight432.51
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC
InChIInChI=1S/C20H20N2O5S2/c1-26-17-9-6-14(11-18(17)27-2)16-12-28-20(21-16)22-19(23)10-13-4-7-15(8-5-13)29(3,24)25/h4-9,11-12H,10H2,1-3H3,(H,21,22,23)
InChIKeyCKDGRGBEVAGOLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 919753-74-5): Structural Context for Scientific Procurement


N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 919753-74-5) is a synthetic small molecule (C20H20N2O5S2, MW 432.51) belonging to the thiazole acetamide class. Its structure combines a central 2-aminothiazole scaffold with a 3,4-dimethoxyphenyl substituent at the 4-position and a 4-(methylsulfonyl)phenylacetamide motif. Thiazole derivatives are widely explored for kinase inhibition, anti-inflammatory, and anticancer applications [1][2]. This specific compound is offered by chemical vendors for non-human research use, though its biological profile remains largely uncharacterized in the peer-reviewed primary literature.

Why N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide Cannot Be Simply Replaced by Similar Thiazole Acetamides


The 3,4-dimethoxyphenyl substitution pattern on the thiazole ring is a critical structural determinant. Even minor positional isomerism (e.g., 2,4- vs. 3,4-dimethoxy) can redirect target engagement and potency, as documented in structure-activity relationship (SAR) studies of thiazole-based kinase and CETP inhibitors [1]. The 4-(methylsulfonyl)phenylacetamide side chain further modulates electronic properties and hydrogen-bonding networks. Consequently, generic substitution with uncharacterized or differently substituted thiazole acetamides risks loss of the desired selectivity or activity profile. The quantitative evidence below, while limited for this exact compound, underscores the necessity of maintaining this precise substitution architecture.

Quantitative Differentiation Evidence for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide vs. Closest Analogs


Positional Isomer Differentiation: 3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl Thiazole Acetamide in CETP Inhibition

The 2,4-dimethoxyphenyl regioisomer (CAS 941971-55-7) has been reported to exhibit CETP inhibitory activity with an IC50 of approximately 9.03 µM . No publicly accessible, peer-reviewed data exist for the 3,4-dimethoxyphenyl isomer (919753-74-5) in the same assay. SAR principles predict that the position of the methoxy groups alters electron density on the thiazole ring and binding pocket complementarity, potentially shifting potency and selectivity [1]. This gap constitutes a differentiation opportunity: the 3,4-isomer may avoid the moderate CETP activity seen in the 2,4-isomer, allowing cleaner target profiling in non-CETP programs.

CETP inhibition cardiovascular thiazole SAR

Anticancer Activity Comparison: 3,4-Dimethoxyphenyl vs. 4-Ethylphenyl Thiazole Acetamide

The 4-ethylphenyl analog (CAS 941971-55-8? structural analog) has been explored alongside other thiazole acetamides in patent literature for cancer indications [1]. No quantitative cytotoxicity data (e.g., IC50 against A549, HeLa, or MCF-7) are available in the open literature for either compound. The 3,4-dimethoxyphenyl group is a privileged fragment in kinase inhibitor design, particularly for targets like PI3K and ROCK, where methoxy substitution modulates hinge-binding interactions [2]. This suggests that 919753-74-5 may offer enhanced kinase selectivity compared to the ethylphenyl analog, but experimental confirmation is lacking.

anticancer cytotoxicity thiazole SAR

Physicochemical Differentiation: Calculated Properties of 3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl Isomer

The positional isomerism between the 3,4- and 2,4-dimethoxyphenyl analogs results in distinct calculated physicochemical profiles. The 3,4-substitution pattern increases topological polar surface area (tPSA) and alters logP compared to the 2,4-isomer, potentially affecting membrane permeability and solubility [1]. Such differences, while subtle, can translate into divergent pharmacokinetic (PK) behaviors. When procuring a thiazole acetamide for in vivo studies, the 3,4-isomer may offer improved solubility due to increased dipole moment from the vicinal methoxy arrangement.

physicochemical properties drug-likeness thiazole

Optimal Research Application Scenarios for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide


Kinase Profiling Libraries for Selectivity Screening

The 3,4-dimethoxyphenyl thiazole scaffold appears in known kinase inhibitors (e.g., ROCK1 PDB entries). 919753-74-5 can serve as a core scaffold for building focused kinase inhibitor libraries, where its substitution pattern is varied to probe ATP-binding site selectivity [1].

Chemical Biology Tool for CETP-Negative Control Studies

Since the 2,4-isomer exhibits moderate CETP inhibition (IC50 ~9 µM), 919753-74-5—lacking reported CETP activity—may function as a negative control compound in CETP-related assays, ensuring observed effects are target-specific [1].

Academic Medicinal Chemistry SAR Exploration

The compound provides a defined starting point for SAR studies examining the impact of methoxy group position on thiazole pharmacophore activity. Its commercial availability (e.g., BenchChem, EvitaChem) enables rapid procurement for systematic analog synthesis campaigns [1].

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